molecular formula C20H16N5O6S+ B14732452 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium CAS No. 12221-09-9

2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium

Cat. No.: B14732452
CAS No.: 12221-09-9
M. Wt: 454.4 g/mol
InChI Key: HMDCSQAXBAPSLN-UHFFFAOYSA-N
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Description

2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by sulfonation to add the benzenesulfonyl group. The final step involves the diazotization of the aromatic amine to form the diazonium salt. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Electrophilic substitution reactions often require catalysts such as aluminum chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The benzenesulfonyl and nitro groups can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both benzenesulfonyl and nitro groups, along with the diazonium functionality, makes it a versatile compound for various applications .

Properties

CAS No.

12221-09-9

Molecular Formula

C20H16N5O6S+

Molecular Weight

454.4 g/mol

IUPAC Name

2-[[2-(benzenesulfonyl)-4-nitrophenyl]diazenyl]-4,5-dimethoxybenzenediazonium

InChI

InChI=1S/C20H16N5O6S/c1-30-18-11-16(22-21)17(12-19(18)31-2)24-23-15-9-8-13(25(26)27)10-20(15)32(28,29)14-6-4-3-5-7-14/h3-12H,1-2H3/q+1

InChI Key

HMDCSQAXBAPSLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)[N+]#N)OC

Origin of Product

United States

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